Antifungal Scaffold Potential: Pyridine Carboxamide Class Activity Against Botrytis cinerea
While direct data for 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide is absent, studies on closely related 6-chloro-nicotinamide derivatives establish the antifungal potential of this chemical class. The pyridine-3-carboxamide scaffold is a validated core for succinate dehydrogenase inhibitors (SDHIs), a major class of modern fungicides. Compound 3f, a 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, was shown to inhibit *Botrytis cinerea* SDH in vitro with activity equivalent to the commercial fungicide thifluzamide, and demonstrated good in vivo efficacy [1]. This suggests that the target compound's 2-chloro-substituted pyridine-3-carboxamide core is a promising starting point for SDHI fungicide development.
| Evidence Dimension | In vitro SDH inhibitory activity |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) vs. Thifluzamide (commercial SDHI fungicide) |
| Quantified Difference | Inhibitory activity of 3f was found to 'equally match' that of thifluzamide |
| Conditions | Enzymatic assay on B. cinerea succinate dehydrogenase (SDH) |
Why This Matters
The pyridine-3-carboxamide class demonstrates the potential to reach the potency of established commercial fungicides, validating this scaffold for agrochemical research.
- [1] Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 110-118. View Source
